Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a morpholinopyrimidine moiety, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine and morpholinopyrimidine intermediates. One common synthetic route includes:
Formation of the Piperazine Intermediate: This can be achieved through the reaction of piperazine with ethyl chloroformate under basic conditions to form ethyl piperazine-1-carboxylate.
Synthesis of the Morpholinopyrimidine Moiety: The morpholinopyrimidine can be synthesized by reacting morpholine with a suitable pyrimidine derivative under nucleophilic substitution conditions.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the morpholinopyrimidine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholinopyrimidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Pharmaceutical Development: The compound is explored for its potential as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylpyridin-2-yl)amino)piperidine-1-carboxylate
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
Ethyl 4-(6-morpholinopyrimidine-4-carbonyl)piperazine-1-carboxylate is unique due to its specific combination of a piperazine ring, morpholinopyrimidine moiety, and ethyl ester group. This unique structure imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
ethyl 4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-2-25-16(23)21-5-3-20(4-6-21)15(22)13-11-14(18-12-17-13)19-7-9-24-10-8-19/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZFIAPZCDMKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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